5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile
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Overview
Description
5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, which is connected to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Coupling Reactions: Palladium catalysts with boronic acids.
Major Products Formed
Amines: From the reduction of the nitrile group.
Carboxylic Acids: From the oxidation of the nitrile group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but with an amine group instead of a nitrile group.
2,6-Dichloro-5-fluoronicotinonitrile: Contains additional chloro substituents and a pyridine ring.
5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural: Contains a trifluoromethyl group and a furan ring.
Uniqueness
5-(2-Chloro-5-fluoro-phenoxy)pentanenitrile is unique due to its specific combination of chloro and fluoro substituents on the phenoxy ring and the presence of a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-chloro-5-fluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-5-4-9(13)8-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVLMRWQERYLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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